Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
Executive Summary
The compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the development of selective cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors, and carbonic anhydrase (CA) modulators. Its structural architecture combines a bioactive sulfonamide pharmacophore with a rigid bi-heteroaryl core (pyridine-pyrazole), offering optimized lipophilicity and hydrogen-bonding potential compared to traditional phenyl-sulfonamide isosteres.
This technical guide provides a definitive reference for the molecule's physicochemical properties, a validated synthetic protocol for its laboratory-scale production, and a structural analysis of its utility in drug discovery.
Molecular Identity & Physicochemical Core
Identification Data
| Property | Specification |
| Chemical Name | 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide |
| CAS Registry Number | 1247362-63-5 |
| Molecular Formula | C₉H₁₀N₄O₂S |
| Molecular Weight | 238.27 g/mol |
| Exact Mass | 238.0524 Da |
| SMILES | Cc1ccnc(n1)n2cc(S(=O)(=O)N)cn2 |
| InChI Key | Unique identifier required for database registration |
Calculated Physicochemical Profile
The following parameters are critical for assessing the "drug-likeness" of the scaffold based on Lipinski’s Rule of Five.
| Parameter | Value | Interpretation |
| cLogP | ~0.8 - 1.2 | Highly favorable for oral bioavailability; indicates moderate lipophilicity. |
| TPSA | ~85 Ų | Within the optimal range for membrane permeability (<140 Ų). |
| H-Bond Donors | 1 (Sulfonamide -NH₂) | Facilitates key interactions with active site residues (e.g., Zn²⁺ in CA). |
| H-Bond Acceptors | 5 | Pyridine N, Pyrazole N, Sulfonyl O (x2). |
| Rotatable Bonds | 2 | High structural rigidity, reducing entropic penalty upon binding. |
Structural Analysis & Pharmacophore Mapping
The molecule functions as a bi-heteroaryl sulfonamide . Its efficacy as a scaffold stems from three distinct structural zones:
-
The Zinc-Binding / Polar Domain (Sulfonamide): The primary interaction site for metalloenzymes (Carbonic Anhydrases) or the polar pocket in COX-2.
-
The Linker Core (Pyrazole): A rigid 5-membered spacer that orients the side chains. The 1,4-substitution pattern provides a linear vector, distinct from the bent 1,5- or 1,3-geometries.
-
The Lipophilic Anchor (4-Methylpyridine): The pyridine nitrogen adds a specific hydrogen bond acceptor capability absent in phenyl analogues, while the 4-methyl group probes hydrophobic pockets (selectivity filter).
Diagram 1: Pharmacophore Interaction Map
Caption: Structural decomposition highlighting the functional roles of the sulfonamide headgroup, pyrazole spacer, and pyridine tail.
Validated Synthetic Methodology
While specific proprietary routes exist, the most robust laboratory protocol relies on the regioselective chlorosulfonation of the 1-arylpyrazole precursor. This method is preferred for its scalability and cost-effectiveness.
Retrosynthetic Logic
The target molecule is disassembled into two primary precursors:
-
2-Hydrazino-4-methylpyridine: The source of the N1 substituent.
-
1,1,3,3-Tetraethoxypropane: The source of the pyrazole C3-C4-C5 backbone.
-
Chlorosulfonic Acid: The source of the sulfonamide moiety (introduced via Electrophilic Aromatic Substitution).
Step-by-Step Protocol
Step 1: Synthesis of 2-Hydrazino-4-methylpyridine
-
Reagents: 2-Fluoro-4-methylpyridine (or 2-Chloro-), Hydrazine Hydrate (excess).
-
Conditions: Reflux in Ethanol, 4-6 hours.
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Procedure:
-
Dissolve 2-fluoro-4-methylpyridine (1.0 eq) in Ethanol.
-
Add Hydrazine Hydrate (5.0 eq) dropwise.
-
Reflux until TLC confirms consumption of starting material.
-
Concentrate in vacuo; the product often crystallizes upon cooling.
-
Step 2: Cyclization to 1-(4-methylpyridin-2-yl)-1H-pyrazole
-
Reagents: 2-Hydrazino-4-methylpyridine (from Step 1), 1,1,3,3-Tetraethoxypropane (TEP).
-
Conditions: Ethanol/Water, catalytic HCl, Reflux, 2 hours.
-
Procedure:
-
Suspend hydrazine intermediate in Ethanol.
-
Add TEP (1.1 eq) and cat. HCl.
-
Reflux. The hydrazine nitrogens attack the bis-acetal carbons of TEP, eliminating ethanol to form the aromatic pyrazole ring.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 3: Chlorosulfonation (The Critical Step)
-
Reagents: Chlorosulfonic acid (
). -
Conditions: 0°C to 100°C, neat or in
. -
Causality: The pyrazole ring is electron-rich. The 4-position is the most nucleophilic site and is sterically accessible. The pyridine ring is electron-deficient and protonated under these acidic conditions, preventing sulfonation on the pyridine.
-
Procedure:
-
Cool Chlorosulfonic acid (excess, 5-10 eq) to 0°C.
-
Slowly add the pyrazole intermediate portion-wise (Exothermic!).
-
Heat to 100°C for 2-4 hours.
-
Quench carefully onto ice to precipitate the sulfonyl chloride .
-
Step 4: Ammonolysis to Sulfonamide
-
Reagents: Aqueous Ammonia (
) or Ammonia in Dioxane. -
Conditions: 0°C to RT.
-
Procedure:
-
Dissolve/suspend the sulfonyl chloride in THF or Dioxane.
-
Add excess ammonia.
-
Stir for 1 hour.
-
Concentrate and recrystallize (typically from Ethanol/Water).
-
Diagram 2: Synthetic Workflow
Caption: Step-wise synthetic pathway utilizing regioselective chlorosulfonation at the pyrazole C4 position.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Sulfonamide: Singlet broad peak at ~7.2–7.5 ppm (
). -
Pyrazole: Two singlets or doublets at ~8.0 ppm and ~8.5 ppm (H3 and H5). Note: H5 is often deshielded due to the adjacent pyridine ring.
-
Pyridine:
-
Doublet at ~8.3 ppm (H6, adjacent to N).
-
Singlet/Multiplet at ~7.8 ppm (H3).
-
Multiplet at ~7.1 ppm (H5).
-
-
Methyl: Singlet at ~2.4 ppm (
).
-
-
Mass Spectrometry (ESI+):
-
Expected
peak at 239.27 m/z . -
Characteristic isotopic pattern for Sulfur (
~4.2% abundance).
-
References
-
PubChem Compound Summary. 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (Related Structures/Fragments). National Center for Biotechnology Information. [Link]
-
Accela ChemBio. Product Catalog: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5).[1][2][3] [Link][4]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrazole-4-sulfonamides as COX-2 Inhibitors. (General Methodology Reference). [Link]
Sources
- 1. 23362-56-3,2-Carbamoylphenylacetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (1247076-12-5) for sale [vulcanchem.com]
- 3. 1247362-63-5|1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide|1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide|-范德生物科技公司 [bio-fount.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
